1-(2,5-Dichlorophenyl)ethanol
Overview
Description
Synthesis Analysis
The synthesis of chlorophenyl ethanol derivatives typically involves esterification and reduction processes. For example, 2-(4-Chlorophenyl)ethanol was synthesized from 2-(4-chlorophenyl)acetic acid through esterification at room temperature and reduction at elevated temperatures, achieving yields over 95% (Yang Lirong, 2007). This method highlights the general approach towards synthesizing chlorophenyl ethanol derivatives, including 1-(2,5-Dichlorophenyl)ethanol.
Molecular Structure Analysis
The molecular structure of chlorophenyl ethanol derivatives has been extensively analyzed through techniques such as NMR, MS, and X-ray crystallography. These studies provide detailed insights into the molecular geometry, bonding patterns, and electronic structure, which are crucial for understanding the chemical behavior and reactivity of these compounds.
Chemical Reactions and Properties
Chlorophenyl ethanol derivatives participate in a variety of chemical reactions, serving as intermediates in the synthesis of more complex molecules. Their reactivity is influenced by the presence of chlorophenyl groups, which can undergo substitution reactions, enhancing the compound's utility in organic synthesis. Additionally, enzymatic processes have been developed for the preparation of chiral chlorophenyl ethanol derivatives, showcasing their importance in the synthesis of bioactive molecules (Xiang Guo et al., 2017).
Scientific Research Applications
1. Biotransformation for Enantioselective Synthesis
- Summary of Application: This compound is used in the biotransformation process for the highly enantioselective synthesis of a chiral intermediate of the antifungal agent Miconazole .
- Methods of Application: A bacterial strain, ZJPH1806, capable of the biocatalysis of 2-chloro-1-(2,4-dichlorophenyl)ethanone, to ®-2-chloro-1-(2,4-dichlorophenyl)ethanol with highly stereoselectivity was isolated from a soil sample . The bioreduction of 2-chloro-1-(2,4-dichlorophenyl)ethanone was effectively transformed at relatively high conversion temperatures, along with glycerol as cosubstrate in coenzyme regeneration .
- Results or Outcomes: The asymmetric reduction of the substrate had reached 83.2% yield with an enantiomeric excess (ee) of greater than 99.9% at 2 g/L of 2-chloro-1-(2,4-dichlorophenyl)ethanone .
2. Synthesis of 1,3,4-Oxadiazoles
- Summary of Application: Compounds exhibiting insecticidal activity also include symmetrical 2,5-bis(2,4-dichlorophenyl)-1,3,4-oxadiazole derivatives (DCPO) .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: These compounds show strong activity against house flies, flies and leaf rollers .
3. Organic Building Blocks
- Summary of Application: “1-(2,4-Dichlorophenyl)ethanamine” is used as an organic building block in chemical synthesis .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
4. Biocatalytic Synthesis of (S)-2-Chloro-1-(2,4-Dichlorophenyl)ethanol
- Summary of Application: A novel mutant of the KRED from Lactobacillus kefiri was reported to be able to bioreduce 2-chloro-1-(2,4-dichlorophenyl)ethanone to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol .
- Methods of Application: The bioreduction was performed using isopropanol as a hydrogen donor on a 300-g scale .
- Results or Outcomes: The bioreduction achieved >99% conversion and >99% enantiomeric excess (ee) .
5. Organic Building Blocks
- Summary of Application: “1-(2,4-Dichlorophenyl)ethanamine” is used as an organic building block in chemical synthesis .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application are not specified in the source .
6. Biocatalytic Synthesis of (S)-2-Chloro-1-(2,4-Dichlorophenyl)ethanol
- Summary of Application: A novel mutant of the KRED from Lactobacillus kefiri was reported to be able to bioreduce 2-chloro-1-(2,4-dichlorophenyl)ethanone to (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol .
- Methods of Application: The bioreduction was performed using isopropanol as a hydrogen donor on a 300-g scale .
- Results or Outcomes: The bioreduction achieved >99% conversion and >99% enantiomeric excess (ee) .
Safety And Hazards
“1-(2,5-Dichlorophenyl)ethanol” is classified as having acute toxicity (Category 4, Oral), causing skin irritation (Category 2), serious eye damage (Category 1), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Future Directions
properties
IUPAC Name |
1-(2,5-dichlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMKUSDLLGKMCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289016 | |
Record name | 2,5-Dichloro-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)ethanol | |
CAS RN |
1475-12-3 | |
Record name | 2,5-Dichloro-α-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1475-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-alpha-methylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001475123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1475-12-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dichloro-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichloro-α-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.